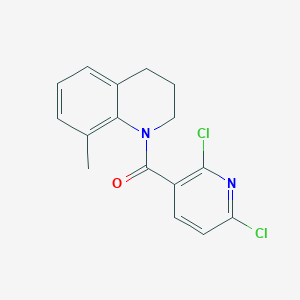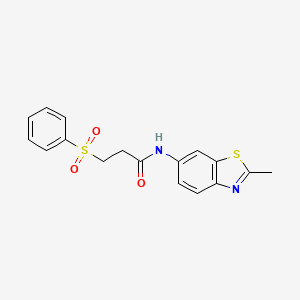![molecular formula C22H13ClN4O2 B2390662 8-Chlor-1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]chinolin CAS No. 901263-81-8](/img/structure/B2390662.png)
8-Chlor-1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]chinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a quinoline ring which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The molecule also has nitrophenyl and phenyl groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and quinoline rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The nitro group is typically very reactive and could undergo reduction reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The nitro group could make the compound more polar .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Die Synthese von Benzochinolin-basierten Heterocyclen, die von 8-Chlor-1-(3-Nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]chinolin abgeleitet sind, wurde untersucht. Diese Heterocyclen wurden durch Kondensation von 3-Chlorbenzo[f]chinolin-2-carbaldehyd mit Thiosemicarbazid erhalten. Insbesondere zeigten Thiazol- und Triazolthion-Derivate eine starke antioxidative Aktivität .
Zytotoxische und Antiproliferative Eigenschaften
In einer separaten Studie wurden Phenoxythiazole synthetisiert und auf ihre zytotoxische und antiproliferative Aktivität gegen mehrere Krebszellen untersucht. Obwohl diese spezifische Verbindung nicht erwähnt wurde, zeigt dies das Potenzial von Thiazolderivaten in der Krebsforschung .
Biologische Bedeutung
Benzochinolin-Verbindungen, einschließlich Derivaten von This compound, spielen eine entscheidende Rolle in der pharmazeutischen Chemie. Sie dienen als Vorlagen für die Arzneimittelsynthese aufgrund ihrer vielfältigen biologischen Eigenschaften. Die Untersuchung ihrer pharmakologischen Wirksamkeit ist unerlässlich .
Synthetische Methodik
Forscher haben Methoden zur Synthese von Benzochinolin-tragenden Heterocyclen entwickelt. Diese Verbindungen können durch die Wechselwirkung von konsistentem Thiosemicarbazon mit verschiedenen Kohlenstoff-zentrierten Elektrophilen erhalten werden. Das Ziel ist es, ihre potenziellen Anwendungen zu erforschen .
Fluorierte Chinoline
Obwohl dies nicht direkt mit der fraglichen Verbindung zusammenhängt, ist die Synthese von fluorierten Chinolinen ein spannendes Forschungsgebiet. So führte beispielsweise die Einwirkung von Dimethylacetylendicarboxylat auf ein Hexafluor-4-Chinolinthiol zur Bildung von Pentafluorthieno[3,2-c]chinolin .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-chloro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCJULRUAQXNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)




![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)


![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)